molecular formula C8H10N2O2 B3059340 5-(pyrrolidin-1-ylcarbonyl)isoxazole CAS No. 98239-65-7

5-(pyrrolidin-1-ylcarbonyl)isoxazole

Cat. No.: B3059340
CAS No.: 98239-65-7
M. Wt: 166.18 g/mol
InChI Key: IMRDYFCTMOHUIA-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-ylcarbonyl)isoxazole is a heterocyclic compound that features both a pyrrolidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-ylcarbonyl)isoxazole typically involves the reaction of pyrrolidine with isoxazole derivatives. One common method includes the use of terminal alkynes, which react with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-ylcarbonyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 5-(pyrrolidin-1-ylcarbonyl)isoxazole. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound’s structure allows it to interact with specific biological targets involved in cancer progression. For instance, modifications of isoxazole rings have shown to enhance cytotoxicity against human lung adenocarcinoma (A549) and metastatic melanoma (A375) cells. In one study, a derivative exhibited an IC50 value of 0.76 µM against A375 cells, demonstrating significant potency compared to its parent compound .
  • Inhibition of Tyrosine Kinases : Isoxazole derivatives have been reported to inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis. A derivative was found to have an IC50 of 0.65 µM against VEGFR-1, indicating its potential as an anticancer agent targeting angiogenesis .

Anti-inflammatory Properties

The anti-inflammatory effects of isoxazole compounds have been extensively studied:

  • In Vivo Studies : Compounds similar to this compound have demonstrated significant reductions in inflammation in animal models. For example, certain derivatives showed a reduction in carrageenan-induced paw edema in rats, with efficacy comparable to standard anti-inflammatory drugs like aspirin .
  • TRPV1 Modulation : Some isoxazole derivatives act as modulators of TRPV1 channels, which play a role in pain and inflammatory responses. This modulation can lead to analgesic effects, making these compounds potential candidates for pain management therapies .

Antimicrobial Activity

The antimicrobial properties of isoxazoles have also been investigated:

  • Bacterial Inhibition : Studies have shown that isoxazole derivatives exhibit antibacterial activity against various pathogens such as E. coli and S. aureus. For instance, a series of synthesized 5-(heteroaryl)isoxazoles demonstrated significant antibacterial effects, suggesting their potential use as new antimicrobial agents .
  • Fungal Activity : Some derivatives have also been tested for antifungal properties, showing effectiveness against fungi like Candida albicans. The presence of specific substituents on the isoxazole ring appears to enhance their lipid solubility and antimicrobial efficacy .

Summary Table of Applications

ApplicationMechanism/TargetExample Findings
AnticancerVEGFR inhibitionIC50 = 0.65 µM against VEGFR-1
Induction of apoptosisIC50 = 0.76 µM against A375
Anti-inflammatoryTRPV1 channel modulationSignificant reduction in edema
AntimicrobialInhibition of bacterial growthEffective against E. coli
Antifungal activityEffective against C. albicans

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylcarbonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and isoxazole derivatives, such as:

Uniqueness

5-(pyrrolidin-1-ylcarbonyl)isoxazole is unique due to its specific combination of the pyrrolidine and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

5-(Pyrrolidin-1-ylcarbonyl)isoxazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C8H10N2O2 and a CAS number of 98239-65-7. It features an isoxazole ring, which is known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with several biological targets. The isoxazole moiety is known to participate in various biochemical reactions, often acting as a ligand for receptors or enzymes. The pyrrolidinyl carbonyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its action within cells.

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

Pathogen TypeActivity LevelReference
Bacteria (Gram-positive)Moderate
Bacteria (Gram-negative)High
FungiLow

The compound's effectiveness against Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound has been shown to halt the proliferation of certain cancer cells by interfering with cell cycle progression.
  • Apoptotic Pathways : Activation of caspases has been observed, leading to programmed cell death in malignant cells.

Case Studies

Case Study 1: Efficacy Against Resistant Bacterial Strains

A recent study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative treatment for resistant infections.

Case Study 2: Anticancer Properties in Breast Cancer Models

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, supporting its role as a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

1,2-oxazol-5-yl(pyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRDYFCTMOHUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640496
Record name (1,2-Oxazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98239-65-7
Record name (1,2-Oxazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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